molecular formula C27H34FN5O4S B610865 2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide CAS No. 1346554-47-9

2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide

Cat. No. B610865
CAS RN: 1346554-47-9
M. Wt: 543.6584
InChI Key: SSKKTEYBWOVEET-MYCXXBLFSA-N
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Description

SKI2852 is a Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) potentially for treatment of diabetics. SKI2852 bioactivity data: hHSD1 IC50 = 2.9nM;  mHSD1 IC50 = 1.6nM;  HEK293 IC50 = 4/4 nM;  Mous PK: F = 96%;  CYP3A4 IC50 > 10 µM;  CYP2C19 IC50 > 10 µM. SKI2852 demonstrated no CYP and PXR liabilities, excellent PK profiles across species, and highly potent and sustainable PD activity. Repeated oral administration of SKI2852 significantly reduced blood glucose and HbA1c levels and improved the lipid profiles in ob/ob mice.

Scientific Research Applications

DNA Binding and Fluorescent Staining

The compound, a derivative of N-methyl piperazine, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. This property has made it useful as a fluorescent DNA stain, allowing easy access into cells. It finds extensive use in plant cell biology, including chromosome and nuclear staining, and in measuring nuclear DNA content values through flow cytometry. Moreover, its derivatives are used as radioprotectors and topoisomerase inhibitors, highlighting its potential in rational drug design and in understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil, have been instrumental in cancer treatment, impacting more than 2 million patients annually. This review emphasizes the precision use of fluorinated pyrimidines in treating cancer, including methods for synthesis and the incorporation of isotopes to study metabolism and biodistribution. It explores how these compounds affect nucleic acid structure and dynamics, with a focus on inhibiting specific RNA- and DNA-modifying enzymes. Moreover, the use of polymeric fluorinated pyrimidines is discussed, potentially enabling more precise cancer treatment in personalized medicine (Gmeiner, 2020).

p38α MAP Kinase Inhibition

The compound's tri- and tetra-substituted imidazole scaffold is known for selectively inhibiting the p38 mitogen-activated protein (MAP) kinase, which is responsible for releasing proinflammatory cytokines. This review details the design, synthesis, and activity studies of these inhibitors, emphasizing their role in enhancing binding selectivity and potency by engaging with the hydrophobic pocket of adenosine 5'-triphosphate (ATP) and other structural components of the p38 MAP kinase (Scior et al., 2011).

Implications in Neurodegenerative Diseases

The adamantane-based scaffold of the compound has significant implications in treating neurodegenerative diseases. Derivatives of adamantane, like amantadine and memantine, are currently used for treating dementia, Alzheimer's, and Parkinson's diseases. This review provides a comparative analysis of the structure-activity relationships for adamantane derivatives, highlighting their potential against various neurodegenerative diseases and emphasizing the superiority of certain derivatives over well-known drugs (Dembitsky et al., 2020).

properties

CAS RN

1346554-47-9

Product Name

2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide

Molecular Formula

C27H34FN5O4S

Molecular Weight

543.6584

IUPAC Name

2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C27H34FN5O4S/c1-16-15-32(23-4-3-20(11-21(23)28)38(2,36)37)7-8-33(16)26-29-6-5-22(30-26)25(34)31-24-18-9-17-10-19(24)14-27(35,12-17)13-18/h3-6,11,16-19,24,35H,7-10,12-15H2,1-2H3,(H,31,34)/t16?,17?,18-,19+,24?,27?

InChI Key

SSKKTEYBWOVEET-MYCXXBLFSA-N

SMILES

CC1CN(CCN1C2=NC=CC(=N2)C(=O)NC3C4CC5CC3CC(C5)(C4)O)C6=C(C=C(C=C6)S(=O)(=O)C)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SKI2852;  SKI-2852;  SK I2852.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide
Reactant of Route 2
2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide
Reactant of Route 3
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2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide
Reactant of Route 6
2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide

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